3-Bromo-4-chloro-1H-indole
Overview
Description
3-Bromo-4-chloro-1H-indole is a compound with the molecular weight of 230.49 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-halo-1H-indoles has been developed from easily available 2,3-dihalophenol derivatives . A novel methodology for the synthesis of functionalised indoles based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates is also described .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrClN/c9-5-4-11-7-3-1-2-6 (10)8 (5)7/h1-4,11H
.
Chemical Reactions Analysis
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Physical and Chemical Properties Analysis
Scientific Research Applications
Regioselective Synthesis of Disubstituted Indoles
A significant application involves the first practical and economical process for synthesizing 2,3-disubstituted indole compounds with high regioselectivity, utilizing palladium-catalyzed indolization of 2-bromo- or chloroanilines and their derivatives with internal alkynes. This methodology opens avenues for creating diverse indole structures efficiently (Shen et al., 2004).
Functionalization of Indoles
Another significant area of research is the synthesis and functionalization of indoles through palladium-catalyzed reactions. Indoles are structural components of numerous biologically active compounds, and palladium catalysis has become a vital tool in organic synthesis for modifying these structures (Cacchi & Fabrizi, 2005).
Structural Elucidation and Analysis
Research on the indole nucleus also includes the synthesis and structural analysis of molecules bearing the indole nucleus, highlighting their diverse biological properties. Such studies involve detailed characterization techniques and theoretical calculations to understand the molecular structure and interactions (Geetha et al., 2019).
Novel Synthesis Methods
Explorations into novel synthesis methods for indole derivatives include the development of copper-catalyzed C–C coupling and cyclization reactions. These methods provide efficient pathways to synthesize complex indole structures, contributing to the field of pharmaceutical and fine chemical synthesis (Lee et al., 2018).
Antimicrobial Activity Studies
The synthesis and evaluation of new 3-substituted indole derivatives for antimicrobial activity represent another critical area of research. Such studies contribute to the development of new therapeutic agents by exploring the biological activities of synthesized indole compounds (Salman et al., 2015).
Mechanism of Action
Target of Action
3-Bromo-4-chloro-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound and play a crucial role in its biological activity. The specific targets of this compound can vary depending on the context and the specific derivative .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in cellular processes. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action of this compound would depend on its specific targets and the biological context.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-4-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHLLIHIRBMKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623951 | |
Record name | 3-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181332-74-0 | |
Record name | 3-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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